molecular formula C24H20BrP B153551 Tetraphenylphosphonium bromide CAS No. 2751-90-8

Tetraphenylphosphonium bromide

Cat. No. B153551
Key on ui cas rn: 2751-90-8
M. Wt: 419.3 g/mol
InChI Key: BRKFQVAOMSWFDU-UHFFFAOYSA-M
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Patent
US05153335

Procedure details

4-Chlorophthalic anhydride (30 g, 160 mmol), and nitrobenzene (Aldrich, 30 g, containing 500 ppm water) were heated to reflux. Dry potassium carbonate (1.32 g, 9.6 mmol) was added and the mixture heated for 30 minutes. Tetraphenyl phosphonium bromide (0.36 g, 0.9 mmol) and 4-chlorobenzoic acid (0.06 g, 0.4 mmol) were added followed by addition of potassium carbonate (11.4 g, 82.2 mmol). The reaction was heated for about 9 hours and then was diluted with nitrobenzene (30 g) and filtered. The 4,4'-oxydiphthalic anhydride was allowed to crystallize, was washed with solvent, and dried in an air circulating oven at 120° C. to give crude 4,4'-oxydiphthalic anhydride, 10.0 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0.06 g
Type
reactant
Reaction Step Five
Quantity
0.36 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[C:13](=[O:16])([O-:15])[O-].[K+].[K+].Cl[C:20]1[CH:28]=[CH:27][C:23]([C:24](O)=[O:25])=[CH:22][CH:21]=1.[N+](C1C=CC=CC=1)([O-])=[O:30]>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:12]1[C:2]([O:30][C:28]2[CH:20]=[CH:21][C:22]3[C:13]([O:15][C:24](=[O:25])[C:23]=3[CH:27]=2)=[O:16])=[CH:3][C:4]2[C:9]([O:8][C:6](=[O:7])[C:5]=2[CH:11]=1)=[O:10] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
0.06 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for about 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to crystallize
WASH
Type
WASH
Details
was washed with solvent
CUSTOM
Type
CUSTOM
Details
dried in an air
CUSTOM
Type
CUSTOM
Details
at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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